molecular formula C21H21FN2O4S2 B11413941 3-(Ethanesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine

3-(Ethanesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine

Cat. No.: B11413941
M. Wt: 448.5 g/mol
InChI Key: VZXRRRWYFHYGDT-UHFFFAOYSA-N
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Description

    3-(Ethanesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine: , also known by its chemical structure CHFNOS, is a complex organic compound.

  • It belongs to the class of thiophene-based compounds and contains a benzoyl group, an ethoxyphenyl group, and a sulfonyl group.
  • The compound’s structure is characterized by a thiophene core with substituents at specific positions.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through multi-step organic synthesis.

      Reaction Conditions: The synthesis may involve reactions such as , , and .

      Industrial Production: Industrial-scale production methods are proprietary, but academic research often provides insights into laboratory-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: Depending on reaction conditions, products may include sulfoxides, sulfones, and substituted derivatives.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.

      Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.

      Industry: Used as a precursor for functional materials (e.g., conducting polymers).

  • Mechanism of Action

      Targets: The compound may interact with specific , , or .

      Pathways: It could modulate cellular pathways related to , , or .

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a thiophene core, benzoyl group, and ethoxyphenyl substituent makes it distinctive.

      Similar Compounds: Other thiophene-based compounds include , such as and .

    Remember that while I’ve provided an overview, specific details may vary based on ongoing research and proprietary information

    Properties

    Molecular Formula

    C21H21FN2O4S2

    Molecular Weight

    448.5 g/mol

    IUPAC Name

    [3-amino-5-(4-ethoxyanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone

    InChI

    InChI=1S/C21H21FN2O4S2/c1-3-28-16-11-9-15(10-12-16)24-21-20(30(26,27)4-2)17(23)19(29-21)18(25)13-5-7-14(22)8-6-13/h5-12,24H,3-4,23H2,1-2H3

    InChI Key

    VZXRRRWYFHYGDT-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)CC

    Origin of Product

    United States

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